molecular formula C15H23BrClNO2 B2787968 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217081-68-9

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2787968
CAS RN: 1217081-68-9
M. Wt: 364.71
InChI Key: JOXNMDWRPNCVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Mechanism of Action

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic AMP (cAMP). Increased cAMP levels stimulate protein kinase A (PKA) activity, which leads to the phosphorylation of hormone-sensitive lipase (HSL) and perilipin, resulting in increased lipolysis.
Biochemical and Physiological Effects:
This compound has been shown to increase lipolysis in adipocytes, which leads to the release of free fatty acids into the bloodstream. It also improves glucose and lipid metabolism by increasing insulin sensitivity and decreasing plasma triglyceride levels. This compound has been shown to promote thermogenesis by increasing the expression of uncoupling protein 1 (UCP1) in brown adipose tissue.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a selective β3-adrenergic receptor agonist, which allows for the specific activation of this receptor without affecting other adrenergic receptors. This specificity is advantageous for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, this compound has a short half-life and may require frequent dosing in in vivo experiments.

Future Directions

For the study of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride include investigating its potential use in the treatment of obesity, diabetes, and other metabolic disorders. Further research is needed to elucidate the molecular mechanisms underlying the physiological and biochemical effects of this compound. Additionally, the development of more potent and selective β3-adrenergic receptor agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of 1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves several steps. The first step is the reaction between 4-bromophenol and 3-(4-methylpiperidin-1-yl)propan-1-ol to form 1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol. The second step involves the conversion of the intermediate product to its hydrochloride salt by reacting it with hydrochloric acid.

Scientific Research Applications

1-(4-Bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to increase lipolysis in adipocytes, improve glucose and lipid metabolism, and promote thermogenesis. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.ClH/c1-12-6-8-17(9-7-12)10-14(18)11-19-15-4-2-13(16)3-5-15;/h2-5,12,14,18H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNMDWRPNCVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.